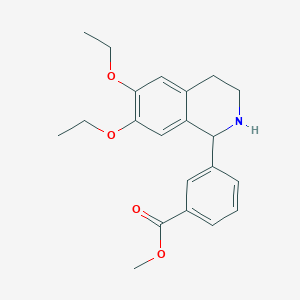![molecular formula C21H25NO4 B11503127 3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B11503127.png)
3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It features an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethoxyphenyl Intermediate: Ethylation of phenol to form 4-ethoxyphenol.
Amidation Reaction: Coupling of 4-ethoxyphenol with 4-phenylbutanoic acid chloride to form the amide bond.
Final Assembly: Introduction of the propanoic acid moiety through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 3-(4-ethoxyphenyl)-3-(4-phenylbutylamino)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Exploration as a potential pharmaceutical agent due to its structural features.
Medicine
Therapeutic Agents: Investigation into its efficacy as a therapeutic compound for various diseases.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action for 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-METHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID may confer unique chemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-2-26-18-13-11-17(12-14-18)19(15-21(24)25)22-20(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19H,2,6,9-10,15H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
WROVNWLCPGPLJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11503053.png)
![2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11503056.png)
![11-(furan-3-yl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503063.png)
![N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11503064.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11503071.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B11503073.png)

![3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B11503080.png)
![1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione](/img/structure/B11503081.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate](/img/structure/B11503088.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B11503097.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B11503103.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11503108.png)
![2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11503123.png)
